molecular formula C14H13ClN4O5 B11426817 dimethyl 1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate

dimethyl 1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B11426817
M. Wt: 352.73 g/mol
InChI Key: JLHKBSWDOPSEIV-UHFFFAOYSA-N
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Description

4,5-DIMETHYL 1-{[(3-CHLOROPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group, a carbamoyl methyl group, and two carboxylate groups attached to the triazole ring

Preparation Methods

The synthesis of 4,5-DIMETHYL 1-{[(3-CHLOROPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorophenyl halide.

    Carbamoylation: The carbamoyl methyl group is introduced through a reaction with an isocyanate derivative.

    Carboxylation: The carboxylate groups are introduced via esterification or carboxylation reactions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

4,5-DIMETHYL 1-{[(3-CHLOROPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction pathway and conditions used.

Scientific Research Applications

4,5-DIMETHYL 1-{[(3-CHLOROPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial, antifungal, and anticancer properties.

    Agriculture: It is explored as a potential pesticide or herbicide due to its ability to inhibit specific biological pathways in pests and weeds.

    Materials Science: The compound is investigated for its use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Research: It is used as a tool compound in biological studies to understand its effects on cellular processes and molecular pathways.

Mechanism of Action

The mechanism of action of 4,5-DIMETHYL 1-{[(3-CHLOROPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4,5-DIMETHYL 1-{[(3-CHLOROPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE can be compared with other similar compounds, such as:

    1,2,3-Triazole Derivatives: These compounds share the triazole ring structure but differ in the substituents attached to the ring. They may have different biological activities and applications.

    Carbamoyl Derivatives: Compounds with carbamoyl groups may have similar mechanisms of action but differ in their overall chemical structure and properties.

    Chlorophenyl Derivatives: These compounds contain the chlorophenyl group and may have similar chemical reactivity but different biological effects.

The uniqueness of 4,5-DIMETHYL 1-{[(3-CHLOROPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H13ClN4O5

Molecular Weight

352.73 g/mol

IUPAC Name

dimethyl 1-[2-(3-chloroanilino)-2-oxoethyl]triazole-4,5-dicarboxylate

InChI

InChI=1S/C14H13ClN4O5/c1-23-13(21)11-12(14(22)24-2)19(18-17-11)7-10(20)16-9-5-3-4-8(15)6-9/h3-6H,7H2,1-2H3,(H,16,20)

InChI Key

JLHKBSWDOPSEIV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N(N=N1)CC(=O)NC2=CC(=CC=C2)Cl)C(=O)OC

Origin of Product

United States

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